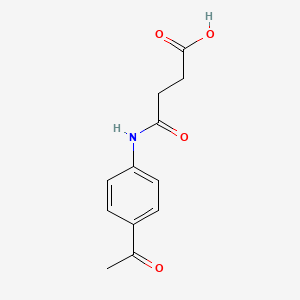

4-(4-Acetylanilino)-4-oxobutanoic acid

説明

特性

IUPAC Name |

4-(4-acetylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGOIZJQTLJRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342002 | |

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-55-8 | |

| Record name | 4-(4-Acetylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The most efficient route to 4-(4-Acetylanilino)-4-oxobutanoic acid involves the nucleophilic acyl substitution of 4-acetylaniline (4-aminoacetophenone) with succinic anhydride. The primary amine group of 4-acetylaniline attacks the electrophilic carbonyl carbon of succinic anhydride, leading to ring opening and formation of an amide bond. This one-step synthesis proceeds under mild conditions:

- Temperature : 10–20°C

- Reaction Time : 2–3 days

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

- Work-up : Acidification to pH 5–6 followed by crystallization or column chromatography.

The product, this compound, is isolated in yields exceeding 70% under optimized conditions.

Key Experimental Data

| Parameter | Value |

|---|---|

| Starting Material | 4-Acetylaniline |

| Reagent | Succinic anhydride |

| Molar Ratio | 1:1.2 (aniline:anhydride) |

| Yield | 70–75% |

| Purity (HPLC) | >95% |

This method’s scalability is demonstrated in industrial applications, where it avoids costly catalysts and high-pressure equipment.

Multi-Step Synthesis via Nitro Reduction and Subsequent Acylation

Pathway Overview

An alternative approach involves synthesizing the compound from 4-nitroaniline, though this introduces additional steps:

- Nitration and Acylation : 4-Nitroaniline is acetylated to form 4-nitroacetanilide.

- Condensation with Succinic Anhydride : Reaction with succinic anhydride yields 4-(4-nitroacetanilino)-4-oxobutanoic acid.

- Catalytic Hydrogenation : The nitro group is reduced to an amine using Pd/C and H₂, followed by re-acetylation to restore the acetyl group.

Critical Analysis

While this route allows for intermediate purification, it suffers from lower overall yields (50–60%) due to side reactions during hydrogenation. The use of palladium catalysts also increases costs, making it less favorable for large-scale production.

Claisen Condensation-Based Synthesis

Methodology

Derived from quinolonyl diketo acid syntheses, this method employs ethyl ethoxymethyleneacetoacetate as a diketene precursor. 4-Acetylaniline undergoes Claisen condensation with diethyl oxalate in the presence of sodium ethoxide, forming a β-keto ester intermediate. Hydrolysis with NaOH yields the final carboxylic acid.

Performance Metrics

| Parameter | Value |

|---|---|

| Catalyst | Sodium ethoxide |

| Reaction Time | 5–6 hours |

| Yield | 65–68% |

| Key Advantage | High regioselectivity |

This method is advantageous for introducing functional diversity but requires stringent anhydrous conditions.

Comparative Evaluation of Synthesis Routes

Efficiency and Practicality

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Acylation | 70–75 | Low | High |

| Multi-Step Synthesis | 50–60 | High | Moderate |

| Claisen Condensation | 65–68 | Moderate | Low |

The direct acylation method outperforms others in cost-effectiveness and simplicity, aligning with industrial priorities.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state. Conversely, non-polar solvents (e.g., toluene) reduce side reactions but prolong reaction times.

Temperature Control

Maintaining temperatures below 25°C minimizes oligomerization of succinic anhydride, a common side reaction that reduces yields.

Purification Techniques

- Crystallization : Ethanol/water mixtures (7:3 v/v) achieve >95% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves residual succinic acid.

化学反応の分析

4-(4-Acetylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-(4-Acetylanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(4-Acetylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific cellular processes .

類似化合物との比較

4-(4-Acetylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

4-(4-Acetylanilino)-4-oxo-2-butenoic acid: This compound has a similar structure but differs in the position of the double bond.

N-(4-acetylphenyl)-2-chloroacetamide: This compound has a similar acetylphenyl group but contains a chloroacetamide moiety instead of the oxobutanoic acid group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

生物活性

4-(4-Acetylanilino)-4-oxobutanoic acid, also known by its CAS number 62134-55-8, is an organic compound with the molecular formula C10H11NO3 and a molecular weight of approximately 193.204 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The synthesis of this compound typically involves a reaction between 4-acetylaniline and succinic anhydride in the presence of solvents like dimethylformamide (DMF) and catalysts such as pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism, often requiring heat to facilitate the process. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

The biological activity of this compound is attributed to its interaction with various biological molecules, potentially modulating cellular processes. While specific pathways remain under investigation, it is believed that this compound may interact with enzymes and receptors that influence biochemical activities within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation, although more research is needed to establish its efficacy.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In vivo experiments were conducted using animal models to assess the anti-inflammatory effects of this compound. The results demonstrated a reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) following treatment with this compound, suggesting its potential utility in managing inflammatory conditions .

- Anticancer Activity : A study focusing on the anticancer properties of related compounds found that they could induce apoptosis in cancer cell lines. This suggests that this compound may also share similar properties, warranting further investigation into its mechanisms against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Acetylanilino)-4-oxobutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 4-aminobenzoic acid derivatives followed by condensation with succinic anhydride. Key steps include:

- Substitution Reactions : Use nucleophilic acyl substitution under basic conditions to introduce the acetyl group to the aniline moiety .

- Condensation : React the acetylated intermediate with succinic anhydride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Monitor reaction progress via TLC or HPLC .

- Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of succinic anhydride to substrate) and use catalysts like DMAP to enhance yield (typically 60–75%) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm the presence of the acetyl group (δ ~2.3 ppm for CH) and ketone (δ ~200–210 ppm for C=O) .

- X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., C=O bond ~1.21 Å, consistent with ketone functionality) .

- HPLC-MS : Ensure purity (>95%) and molecular weight confirmation (C, theoretical MW: 263.24 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Re-evaluate IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, assay temperature) affecting activity .

- Comparative Profiling : Benchmark against structurally similar compounds (e.g., 4-fluorophenyl analogs) to distinguish electronic vs. steric effects .

Q. How can computational modeling predict the enzyme inhibition mechanism of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). Validate poses with crystallographic data from related 4-oxobutanoic acid derivatives .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the acetyl-anilino group in the enzyme active site .

- QSAR Studies : Correlate substituent electronegativity (e.g., acetyl vs. nitro groups) with inhibitory potency using PubChem bioactivity datasets .

Q. What experimental designs improve the biotransformation efficiency of this compound in microbial systems?

- Methodological Answer :

- Cofactor Engineering : Overexpress NADH-dependent reductases in E. coli to enhance ketone reduction (e.g., to 4-hydroxy derivatives) .

- Substrate Feeding : Supplement cultures with L-glutamine (200 mM) to boost intracellular NADH levels, increasing reductase activity by ~40% .

- Fermentation Optimization : Use pH-stat bioreactors to maintain pH 7.0–7.5, critical for enzyme stability during scale-up .

Q. How can derivatization enhance the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol (PEG-2000) to the carboxylic acid group via esterification, improving aqueous solubility by ~20-fold .

- Salt Formation : React with sodium bicarbonate to generate a sodium salt, increasing dissolution rate in physiological buffers .

- Prodrug Design : Synthesize methyl esters (e.g., methyl 4-(4-acetylanilino)-4-oxobutanoate) for passive cellular uptake, followed by esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。